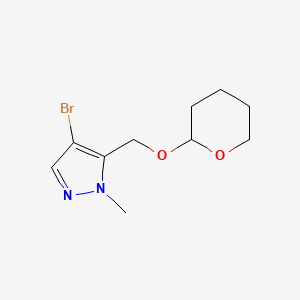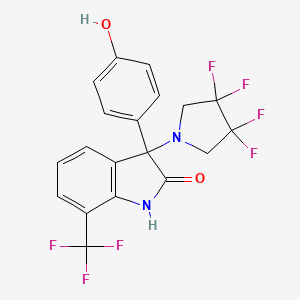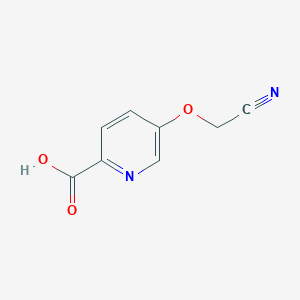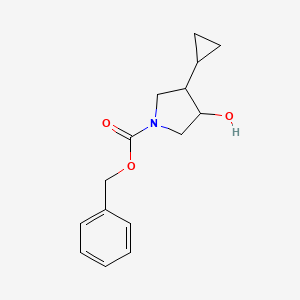
N-(9-acetyl-9H-carbazol-8-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-acetyl-9H-carbazol-8-yl)acetamide is a chemical compound with the molecular formula C16H14N2O2 It is derived from carbazole, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-acetyl-9H-carbazol-8-yl)acetamide typically involves the acetylation of 9H-carbazole. The process begins with the reaction of 9H-carbazole with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation. The resulting product is then purified through recrystallization to obtain this compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9-acetyl-9H-carbazol-8-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetyl group under basic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(9-acetyl-9H-carbazol-8-yl)amine.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(9-acetyl-9H-carbazol-8-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(9-acetyl-9H-carbazol-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(9-ethyl-9H-carbazol-3-yl)acetamide
- N-(9-methyl-9H-carbazol-8-yl)acetamide
- N-(9-propyl-9H-carbazol-8-yl)acetamide
Uniqueness
N-(9-acetyl-9H-carbazol-8-yl)acetamide is unique due to its specific acetyl group at the 9-position of the carbazole ring This structural feature imparts distinct chemical and biological properties compared to other similar compounds
Propriétés
Formule moléculaire |
C16H14N2O2 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
N-(9-acetylcarbazol-1-yl)acetamide |
InChI |
InChI=1S/C16H14N2O2/c1-10(19)17-14-8-5-7-13-12-6-3-4-9-15(12)18(11(2)20)16(13)14/h3-9H,1-2H3,(H,17,19) |
Clé InChI |
PTSKYMVFVQBXRA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC2=C1N(C3=CC=CC=C23)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-[3'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B13919335.png)
